1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone
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Overview
Description
1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both morpholino and sulfonyl groups in its structure contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholino Intermediate: The starting material, 2,6-dimethylmorpholine, is reacted with an appropriate reagent to introduce the ethanone group.
Sulfonylation: The intermediate is then subjected to sulfonylation using 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein active sites, while the morpholino group may enhance solubility and bioavailability.
Comparison with Similar Compounds
- 1-(2,6-Dimethylmorpholino)-2-[(4-chlorophenyl)sulfonyl]-1-ethanone
- 1-(2,6-Dimethylmorpholino)-2-[(4-bromophenyl)sulfonyl]-1-ethanone
- 1-(2,6-Dimethylmorpholino)-2-[(4-methylphenyl)sulfonyl]-1-ethanone
Comparison: Compared to its analogs, 1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(4-fluorophenyl)sulfonylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-10-7-16(8-11(2)20-10)14(17)9-21(18,19)13-5-3-12(15)4-6-13/h3-6,10-11H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXSEDJBJBBUED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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